![molecular formula C19H19NO3 B11020871 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11020871.png)
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-tris[(dimethylamino)methyl]phenol , has a complex structure. Its IUPAC name reflects its substituents: three dimethylaminomethyl groups attached to a phenolic ring. The molecular formula is C₁₅H₂₇N₃O , and its molecular weight is approximately 265.4 g/mol .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the reaction of 2,4,6-tris(chloromethyl)phenol with dimethylamine . The resulting intermediate undergoes hydrolysis to yield the desired product .
Industrial Production:: In industrial settings, 2,4,6-tris[(dimethylamino)methyl]phenol (often referred to as DMP-30 ) is produced via efficient and scalable processes. These methods ensure high purity and yield for various applications .
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Reduction: Reduction of the nitro group (if present) or the carbonyl group is possible.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Oxidation: Reagents like , , or .
Reduction: with a suitable catalyst (e.g., ).
Substitution: Various electrophiles (e.g., , , or ).
Major Products:: The specific products depend on the reaction conditions. For example, oxidation may yield a quinone derivative, while reduction could lead to an amine or alcohol.
Scientific Research Applications
Chemistry::
Catalysis: DMP-30 serves as a ligand in transition metal-catalyzed reactions.
Fluorescent Probes: Its unique structure makes it useful for designing fluorescent probes.
Cell Imaging: DMP-30 derivatives are employed in fluorescence microscopy.
Drug Delivery: Modified DMP-30 compounds enhance drug delivery systems.
Polymerization: DMP-30 acts as a polymerization inhibitor.
Adhesives and Coatings: It’s used in epoxy resin formulations .
Mechanism of Action
The precise mechanism remains an active area of research. its interactions with cellular components and signaling pathways contribute to its biological effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C19H19NO3/c1-12-18(22)14(11-20(2)3)9-16-15(10-17(21)23-19(12)16)13-7-5-4-6-8-13/h4-10,22H,11H2,1-3H3 |
InChI Key |
BOCRAGMDMVAGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=CC=C3)CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


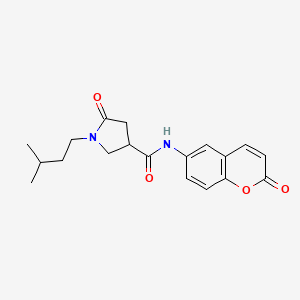
![1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11020795.png)
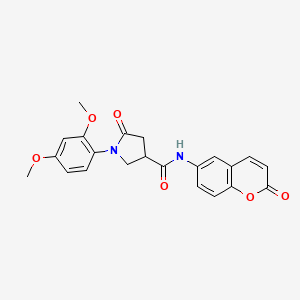
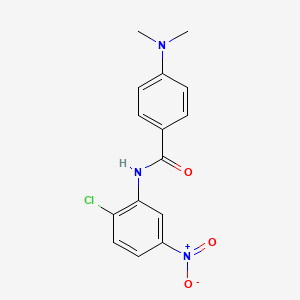
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B11020804.png)
![Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11020806.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11020808.png)
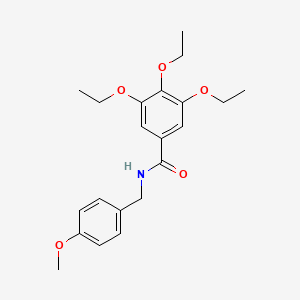
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11020811.png)
![N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11020817.png)
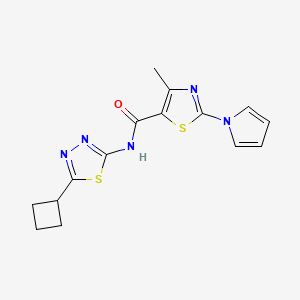
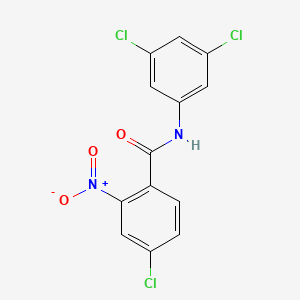
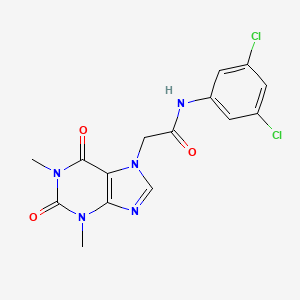
![methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11020833.png)
